![molecular formula C19H22N4O2S B5635993 (1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5635993.png)
(1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane
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Overview
Description
This compound belongs to a class of chemicals that include diazabicyclo[3.2.2]nonane derivatives, which are known for their diverse chemical properties and potential applications in various fields of chemistry and pharmacology. The structure includes a combination of a thiazolyl and pyridinylcarbonyl group, indicating a potential for interesting chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of diazabicyclo[3.2.2]nonane derivatives often involves complex reactions, including the Mannich reaction, aminomethylation, and cyclization processes. These methods enable the introduction of various functional groups, including thiazolyl and pyridinylcarbonyl groups, to the core structure, allowing for the synthesis of the compound (Dotsenko et al., 2007).
Molecular Structure Analysis
The molecular structure of diazabicyclo[3.2.2]nonane derivatives, including the compound , is characterized by their bicyclic framework. X-ray crystallography and NMR spectroscopy are commonly used techniques for determining the precise structure, including the stereochemistry and conformation of these molecules (Vlasova et al., 2013).
Chemical Reactions and Properties
Diazabicyclo[3.2.2]nonane derivatives undergo various chemical reactions, including photochemical reactions, cycloadditions, and reactions with isocyanates and isothiocyanates. These reactions are crucial for modifying the chemical structure and introducing new functional groups, thus altering the chemical properties of the compound (Day et al., 1973).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and boiling point, of diazabicyclo[3.2.2]nonane derivatives can be influenced by the nature of the substituents attached to the core bicyclic structure. These properties are important for determining the compound's suitability for various applications, including its use in material science and pharmacology.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and the ability to participate in specific reactions, are determined by the structural features of the compound. The presence of a thiazolyl and a pyridinylcarbonyl group in the compound suggests potential for unique chemical behaviors, such as nucleophilic substitution reactions and interactions with biological targets.
properties
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)-1-[(1S,5R)-3-(pyridine-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-13-21-16(12-26-13)7-18(24)23-10-14-4-5-17(23)11-22(9-14)19(25)15-3-2-6-20-8-15/h2-3,6,8,12,14,17H,4-5,7,9-11H2,1H3/t14-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOARYTHZXZMZOG-WMLDXEAASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)N2CC3CCC2CN(C3)C(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)CC(=O)N2C[C@H]3CC[C@@H]2CN(C3)C(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane |
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